alpha-Glutamylthymine

Description

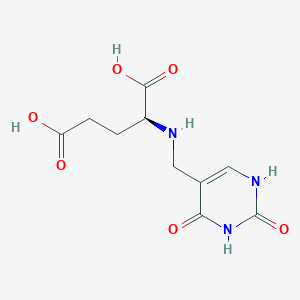

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2,4-dioxo-1H-pyrimidin-5-yl)methylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c14-7(15)2-1-6(9(17)18)11-3-5-4-12-10(19)13-8(5)16/h4,6,11H,1-3H2,(H,14,15)(H,17,18)(H2,12,13,16,19)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGJNVZDOQDSDY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)CN[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997907 | |

| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76567-27-6 | |

| Record name | alpha-Glutamylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076567276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2,4-Dihydroxypyrimidin-5-yl)methyl]glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Hypermodified Nucleobases in Biological Systems

The canonical quartet of DNA bases—adenine, guanine, cytosine, and thymine (B56734)—has long been considered the fundamental alphabet of the genetic code. However, the biological reality is far more nuanced, with a diverse array of chemical modifications expanding this genetic vocabulary. These "hypermodified" nucleobases, which feature complex chemical groups appended to the standard base structures, are particularly prevalent in the genomes of bacteriophages, the viruses that infect bacteria. nih.govoup.com

The primary role of these hypermodifications is defensive. They serve as a sophisticated viral countermeasure to the host bacterium's restriction-modification systems, which are designed to recognize and cleave foreign DNA. nih.govoup.com By altering the chemical landscape of their own DNA, phages can render their genomes invisible or resistant to the host's defensive enzymes. pnas.org This molecular "arms race" has driven the evolution of a remarkable diversity of modified bases, including those with appended amino acids, sugars, and polyamines. nih.govpnas.org

Beyond their protective role, hypermodified nucleobases contribute to the unique physicochemical properties of viral DNA, influencing factors like its melting temperature and buoyant density. nih.gov The study of these molecules not only enhances our understanding of virology and host-pathogen interactions but also provides novel tools and insights for the broader fields of nucleic acid chemistry and synthetic biology. nih.gov

Historical Trajectories in the Discovery of Alpha Glutamylthymine

Primary Identification in Bacteriophage Genomes

The initial discovery and foundational understanding of this compound came from studies of bacteriophages, viruses that infect bacteria. These viruses often employ unusual DNA modifications to protect their genetic material from the host's defense mechanisms, such as restriction enzymes.

Bacillus subtilis Phage SP10 as a Foundational Model

Pioneering studies identified the presence of this compound in the DNA of Bacillus subtilis phage SP10. oup.comoup.com In this phage, a significant portion of thymine residues, approximately 15%, is replaced by this hypermodified base. oup.com The biosynthesis of this compound in SP10 is a complex, multi-step process. It begins with the synthesis of 5-hydroxymethyluracil (B14597) (5hmU) as a free nucleotide, which is then incorporated into the phage DNA during replication. oup.com Following incorporation, the hydroxyl group of the 5hmU in the DNA is pyrophosphorylated, creating a 5-(hydroxymethyl-O-pyrophosphoryl)deoxyuridylate (5hmOPPU) intermediate. oup.com This activated intermediate is then subject to a nucleophilic attack by the α-amino group of glutamic acid, resulting in the formation of this compound. oup.comacs.org The enzymes responsible for this intricate synthesis have been a subject of long-standing research interest. oup.comoup.comnih.gov

Role in Delftia acidovorans Phage PhiW-14

While Delftia acidovorans (formerly Pseudomonas acidovorans) phage PhiW-14 is primarily known for containing another hypermodified thymine, α-putrescinylthymine, its study has provided a comparative framework for understanding thymine hypermodification pathways. oup.comoup.com Both SP10 and PhiW-14 are believed to share a common biochemical pathway for their respective modifications, utilizing a 5hmU intermediate. oup.comacs.org In PhiW-14, about 50% of the thymine is replaced by α-putrescinylthymine. oup.com The study of these two phages highlights a key evolutionary strategy where viruses utilize complex chemical modifications to ensure their survival and propagation within a hostile bacterial host environment. cam.ac.uk This hypermodification is thought to provide protection against host restriction-endonucleases. cam.ac.uk

Broader Genomic Contexts and Evolutionary Dispersal

While first identified in bacteriophages, the genetic machinery for producing this compound and similar modifications is not confined to viruses. Computational and genomic analyses have revealed a wider distribution, suggesting lateral gene transfer and diverse functional roles.

Evidence in Diverse Prokaryotic Lineages

Computational studies have predicted the presence of the enzymatic systems required for synthesizing hypermodified bases like this compound in various prokaryotic lineages. oup.comnih.gov These systems have been detected in thermophilic archaea, as well as in bacterial phyla such as Proteobacteria, Bacteroidetes, Chloroflexi, and Deinococci. oup.com The presence of these modification systems in diverse prokaryotes suggests they may serve as important epigenetic marks for regulating gene expression or for distinguishing self DNA from foreign DNA, a critical function in microbial defense systems. oup.comnih.govresearchgate.net

Distribution and Implications in Specific Eukaryotic Organisms

Perhaps most surprisingly, the enzymatic machinery related to thymine hypermodification has been found in certain eukaryotic organisms. oup.comnih.gov Evidence points to the lateral transfer of these systems to photosynthetic eukaryotic lineages, specifically chlorophyte and stramenopile algae. oup.comoup.comrsc.org Additionally, these modification systems are widely dispersed in basidiomycetes, a major phylum of fungi. oup.comnih.govresearchgate.net In these eukaryotes, it is hypothesized that these DNA modifications could function as novel epigenetic marks, playing roles in gene regulation or in the discrimination of self from non-self DNA, similar to their proposed function in prokaryotes. oup.comnih.govresearchgate.net

Comparative Analysis with Other DNA Modification Systems Across Organisms

The discovery of this compound and its biosynthetic pathway adds to the growing catalog of DNA modifications found across the tree of life. Bacteriophages, in particular, exhibit a remarkable diversity of such modifications, including 5-hydroxymethylpyrimidines, their glycosylated derivatives, and α-putrescinylthymine. oup.comscience.gov These viral systems often serve as evolutionary precursors to more complex regulatory systems in eukaryotes. For instance, the TET/JBP family of dioxygenases, which are involved in the initial hydroxylation step leading to hypermodified bases in phages, have been co-opted and expanded in various eukaryotic lineages for epigenetic regulation. oup.comrsc.org The study of these diverse DNA modification systems, from the relatively simple methylation in bacteria to the complex hypermodifications in phages and their dispersed presence in eukaryotes, provides a fascinating glimpse into the evolutionary arms race between organisms and the versatile roles of DNA chemistry in biological processes. oup.comresearchgate.net

Data Tables

Table 1: Primary Identification of this compound

| Feature | Bacillus subtilis Phage SP10 | Delftia acidovorans Phage PhiW-14 |

| Primary Hypermodified Thymine | This compound (agT) | alpha-Putrescinylthymine (apT) |

| Percentage of Thymine Replaced | ~15% oup.com | ~50% oup.com |

| Biosynthetic Intermediate | 5-hydroxymethyluracil (5hmU) oup.comacs.org | 5-hydroxymethyluracil (5hmU) oup.comacs.org |

| Proposed Function | Protection from host restriction enzymes cam.ac.uk | Protection from host restriction enzymes cam.ac.uk |

Table 2: Phylogenetic Distribution of Related DNA Modification Systems

| Domain/Group | Specific Lineages with Evidence | Proposed Role |

| Prokaryotes | Thermophilic Archaea, Proteobacteria, Bacteroidetes, Chloroflexi, Deinococci oup.com | Epigenetic regulation, Self vs. Non-self DNA discrimination oup.comnih.govresearchgate.net |

| Eukaryotes | Basidiomycetes (Fungi) oup.comnih.govresearchgate.net | Novel epigenetic marks oup.comnih.govresearchgate.net |

| Chlorophyte Algae oup.comoup.comrsc.org | Novel epigenetic marks oup.comnih.govresearchgate.net | |

| Stramenopile Algae oup.comoup.comrsc.org | Novel epigenetic marks oup.comnih.govresearchgate.net |

Biosynthetic Pathways and Enzymatic Machinery of Alpha Glutamylthymine

Elucidation of Precursor Molecules and Metabolic Intermediates

The biosynthesis of α-glutamylthymine begins with the modification of standard nucleic acid components, proceeding through key intermediates to form the final hypermodified base.

Role of 5-Hydroxymethyluracil (B14597) (5hmU) as a Key Biosynthetic Precursor

The journey towards α-glutamylthymine commences with thymine (B56734), a standard DNA base. The first critical step is its conversion to 5-hydroxymethyluracil (5hmU). This modification can occur post-replicatively through the hydroxylation of a thymine residue already incorporated into a DNA strand. researchgate.net In some biological contexts, such as in bacteriophage φW-14-infected Pseudomonas acidovorans, the pathway proceeds at the nucleotide level, where a phage-specific enzyme forms 5-hydroxymethyl dUMP (deoxyuridine monophosphate) from dUMP and a one-carbon unit supplied by N⁵, N¹⁰-methylene-tetrahydrofolate. nih.gov

In various organisms, including mammals and protozoans, this initial oxidation is catalyzed by specific dioxygenases. researchgate.net In mammals, enzymes from the ten-eleven translocation (TET) family are responsible for oxidizing thymine to 5hmU. nih.govnih.gov In protozoans like Trypanosoma brucei, this function is carried out by J-binding proteins (JBPs), which are also members of the broader TET/JBP superfamily of dioxygenases. researchgate.netchemrxiv.org The presence of 5hmU is therefore a crucial prerequisite, setting the stage for subsequent modifications.

Characterization of 5-(hydroxymethyl)-O-pyrophosphoryluracil (5hmOPPU) as a Proposed High-Energy Intermediate

Following the formation of 5hmU, the pathway proceeds through a high-energy intermediate. Research on bacteriophage φW-14, which produces the related compound α-putrescinylthymine, has been instrumental in identifying this intermediate. nih.gov Studies of a specific amber mutant of this phage, which is unable to synthesize α-putrescinylthymine, revealed the accumulation of a novel modified base in its DNA: 5-[(hydroxymethyl)-O-pyrophosphoryl]uracil (hmPPUra). nih.gov

This compound, 5hmOPPU, is believed to be a high-energy intermediate. Its pyrophosphate group makes it an excellent leaving group, facilitating the subsequent nucleophilic attack by the amino group of glutamate (B1630785) (or putrescine in the case of phage φW-14). This was confirmed when extracts from cells infected with the wild-type phage were shown to convert the hmPPUra present in the mutant DNA into the final modified base upon incubation with the appropriate amine. nih.gov This demonstrates that 5hmOPPU is the direct, activated precursor for the final enzymatic step in the synthesis of these hypermodified thymine derivatives.

Identification and Functional Characterization of Alpha-Glutamylthymine Synthesizing Enzymes

While the precursors are relatively well-defined, the specific enzymes that assemble α-glutamylthymine are less characterized. Much of the current understanding relies on computational predictions and the identification of conserved protein domains.

Computational Predictions for Enigmatic Enzymatic Apparatus

The precise enzymatic machinery for α-glutamylthymine synthesis remains largely enigmatic and is a subject of ongoing computational investigation. Bioinformatic approaches are critical in identifying candidate genes and enzymes responsible for novel base modifications. tandfonline.com These methods involve sensitive analysis of protein sequences, structures, and genomic context, such as the organization of genes in operons or the co-occurrence of protein domains. tandfonline.com

Computational strategies for predicting enzyme function include:

Homology Modeling: Searching for proteins with sequence or structural similarity to known enzymes that perform related chemistry.

Genomic Context Analysis: Analyzing the genomes of organisms known to produce α-glutamylthymine or related compounds, such as bacteriophages, to find co-located genes that might function in a shared pathway. chemrxiv.orgnih.gov

Protein Domain Analysis: Identifying conserved domains within protein sequences that are known to be associated with specific catalytic activities, such as nucleotide binding or catalysis of group transfers.

These in silico methods generate hypotheses that can then be tested experimentally. For example, computational analysis was instrumental in predicting that members of the TET/JBP superfamily were involved in the oxidative modification of nucleic acid bases, a prediction that was later confirmed experimentally. tandfonline.com Similar predictive studies are essential for pinpointing the specific pyrophosphorylases and transferases involved in the later stages of α-glutamylthymine biosynthesis.

Putative Role of the Alpha-Glutamyl/Putrescinyl Thymine Pyrophosphorylase Clade 3 Domain (IPR041271)

A key candidate for the enzyme catalyzing the final step of synthesis has been identified through protein domain analysis. The InterPro database contains an entry for a domain of unknown function, IPR041271, which is annotated as the "Alpha-glutamyl/putrescinyl thymine pyrophosphorylase clade 3" domain. youtube.com This domain is predicted to be an α-helical structure related to α-helical DNA glycosylases and is hypothesized to catalyze the in situ synthesis of hypermodified bases like α-glutamylthymine and α-putrescinylthymine. youtube.com

Proteins containing this domain are found in various bacteria, including Methylobacterium oxalidis. The annotation strongly suggests that an enzyme possessing this domain is responsible for the key reaction: the displacement of the pyrophosphate group from the 5hmOPPU intermediate by L-glutamate, thereby forming the final α-glutamylthymine product. The function is described as a pyrophosphorylase, consistent with the nature of the proposed reaction.

Involvement of TET/JBP Family Dioxygenases in Initial Hydroxylation Steps

As previously mentioned, the initial and essential hydroxylation of thymine to 5-hydroxymethyluracil (5hmU) is performed by a specific class of enzymes. nih.govnih.gov This step is catalyzed by Fe(II) and 2-oxoglutarate-dependent dioxygenases belonging to the TET/JBP superfamily. chemrxiv.orgtandfonline.com

J-binding proteins (JBP): First identified in kinetoplastids like Trypanosoma brucei, JBP1 and JBP2 are responsible for oxidizing thymine in DNA to 5hmU as the first step in creating the hypermodified base J (β-d-glucosyl-hydroxymethyluracil). chemrxiv.orgtandfonline.com

Ten-eleven translocation (TET) proteins: Mammalian homologs of JBP, the TET family of enzymes (TET1, TET2, TET3) were initially discovered for their role in oxidizing 5-methylcytosine (B146107) (5mC) as part of DNA demethylation pathways. tandfonline.com However, they have also been shown to catalyze the oxidation of thymine to 5hmU, highlighting a conserved function across different domains of life. researchgate.netnih.govnih.gov

The action of these dioxygenases is the committed step in the biosynthetic pathway, providing the 5hmU substrate required for the subsequent enzymatic transformations that ultimately lead to α-glutamylthymine.

Genetic Approaches to Identify mod Mutants Affecting Modification Pathways

The identification of genes responsible for DNA modifications often relies on genetic screening for mutants, frequently termed mod mutants, that are deficient in these modifications. Such approaches have been instrumental in elucidating numerous metabolic pathways. However, in the specific case of α-glutamylthymine, there is a notable lack of published research detailing the use of traditional genetic screens to identify mod mutants.

The primary reason for this is likely the specific biological context in which α-glutamylthymine is found – the genomes of bacteriophages. Classical mutagenesis and screening for the loss of this modification would require a robust system to propagate the phages and a high-throughput method to detect the absence of the modification. The technical challenges associated with screening for the loss of a single type of DNA modification within a viral genome are considerable.

Modern approaches, such as CRISPR-dCas9 screens, have been effectively used in bacteria to identify essential genes and host factors for phage infection. plos.org In principle, a similar approach could be adapted to screen for phage genes that, when silenced, result in the absence of α-glutamylthymine. This would involve creating a library of guide RNAs targeting the phage genome and then analyzing the DNA of the resulting phage progeny for the modification. However, to date, no such studies specifically focused on α-glutamylthymine have been reported in the scientific literature.

Exploration of Gene Neighborhoods and Operonic Associations

The genes responsible for the biosynthesis of hypermodified nucleobases in bacteriophages are often found clustered together in operons. ebi.ac.uk This co-localization allows for the coordinated expression of all the enzymes required for the modification pathway. Analysis of the gene neighborhoods surrounding the key enzymes involved in α-glutamylthymine synthesis provides valuable insights into the complete biosynthetic pathway.

The central enzyme predicted to be involved in the synthesis of α-glutamylthymine is a member of the Alpha-glutamyl/putrescinyl thymine pyrophosphorylase clade 3 . ebi.ac.uk This enzyme is thought to catalyze the final step of the modification, transferring a glutamate residue to a precursor on the DNA. These enzymes are predominantly found in bacterial mobile genetic elements, including phages. ebi.ac.uk

In bacteriophages that synthesize α-glutamylthymine, such as Bacillus phage SP10, the gene encoding the pyrophosphorylase is part of a larger gene cluster dedicated to thymidine (B127349) hypermodification. nih.gov While the exact gene order and content can vary between different phages, a general organization can be inferred from bioinformatic analyses and comparison with related phage genomes.

A typical gene neighborhood for α-glutamylthymine synthesis is hypothesized to include:

A gene encoding a DNA methyltransferase or a related enzyme: This enzyme would be responsible for the initial modification of thymidine in the DNA to produce 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), the precursor for α-glutamylthymine. nih.gov

The gene for the Alpha-glutamyl/putrescinyl thymine pyrophosphorylase: This is the key enzyme that activates the 5-hmdU by pyrophosphorylation. nih.govebi.ac.uk

A gene encoding a transferase: This enzyme would then catalyze the nucleophilic attack of glutamate onto the pyrophosphorylated 5-hmdU, forming the final α-glutamylthymine product. The pyrophosphorylase itself may possess this transferase activity.

Genes for precursor synthesis: In some cases, the operon may also contain genes for the synthesis or transport of the modifying molecule, in this case, glutamate.

The table below provides a hypothetical representation of a gene neighborhood for α-glutamylthymine synthesis based on the functions required for the known biosynthetic steps.

| Gene (Hypothetical) | Predicted Function | Role in α-Glutamylthymine Biosynthesis |

| modA | 5-methylcytosine/thymine dioxygenase | Initial modification of thymidine to 5-hydroxymethyluracil (5-hmU) in DNA. |

| modB | This compound pyrophosphorylase | Activation of 5-hmU by pyrophosphorylation. |

| modC | Glutamate transferase | Transfer of a glutamate moiety to the activated 5-hmU. |

This operonic structure ensures that all the necessary components for this complex DNA modification are expressed together, providing an efficient system for the phage to protect its genome. The study of these gene neighborhoods is a powerful tool for discovering new enzymes and pathways involved in the fascinating world of DNA hypermodifications.

Molecular Mechanisms and Functional Roles of Alpha Glutamylthymine

Contribution to Nucleic Acid Integrity and Stability

The presence of alpha-glutamylthymine in phage DNA is a sophisticated evolutionary strategy to ensure the integrity and stability of the viral genome within the hostile environment of a host bacterium. This is achieved through several interconnected mechanisms that thwart host defenses and facilitate viral propagation.

Bacteria possess defense mechanisms known as restriction-modification (R-M) systems to protect themselves from invading foreign DNA, such as that from bacteriophages. nih.govexpasy.org These systems typically involve a restriction endonuclease that recognizes and cleaves specific DNA sequences, and a methyltransferase that methylates the same sequences in the host's own DNA, marking it as "self" and protecting it from cleavage. expasy.orgmdpi.com

Bacteriophages have evolved various counter-strategies to evade these R-M systems. nih.govexpasy.org The substitution of thymine (B56734) with the bulky and chemically distinct this compound is a highly effective method of evasion. nih.govcam.ac.uk This hypermodification renders the phage DNA unrecognizable to the host's restriction enzymes, preventing the degradation of the viral genome. cam.ac.ukresearchgate.net By altering a fundamental component of its DNA, the phage effectively disguises its genome, allowing it to bypass a primary layer of bacterial innate immunity. oup.comresearchgate.net This modification is crucial for the success of the phage infection in hosts equipped with active R-M systems. nih.gov

The biosynthesis of this compound is a multi-step process. It begins with the incorporation of 5-hydroxymethyluracil (B14597) (5hmU) into the phage DNA during replication. acs.org Post-replication, this base is activated via pyrophosphorylation, creating a reactive intermediate. oup.comacs.org This intermediate then undergoes a nucleophilic attack by the amino group of a glutamate (B1630785) molecule, forming the final this compound base within the DNA polymer. acs.org

| Mechanism | Description | Primary Outcome | Supporting Evidence |

|---|---|---|---|

| Evasion of Restriction-Modification (R-M) Systems | The hypermodification of thymine to this compound alters the chemical structure of phage DNA. | Prevents recognition and cleavage by host restriction endonucleases, protecting the viral genome. cam.ac.ukresearchgate.net | Found in phages like SP10, which successfully infect bacteria with R-M systems. oup.comacs.org |

| Genomic Disguise | The modified base acts as a mask, making the phage DNA chemically distinct from typical DNA. | Allows the phage genome to avoid being flagged as "non-self" by the host's defense machinery. oup.com | Considered a key strategy in the co-evolutionary arms race between phages and bacteria. nih.gov |

The synthesis of this compound is intrinsically linked to the phage's DNA replication cycle. oup.com While the modification itself is post-replicative, the entire process is part of a dedicated metabolic program to produce a resilient genome. acs.org Phages like SP10 first synthesize their DNA using modified precursors, such as 5-hydroxymethyluracil, in place of thymine. acs.orgnih.gov

After the viral genome is replicated and modified, it must be efficiently packaged into a pre-formed protein capsid to create a new, infectious virion. nih.govplos.org This process involves a powerful molecular motor that translocates the DNA into the capsid. nih.govplos.org

A variety of DNA modifications in phages have been implicated in facilitating this crucial packaging step. oup.com Hypermodified bases, including this compound and the related alpha-putrescinylthymine, are believed to play a role in the successful packaging of the phage genome. oup.comacs.orgcam.ac.uk The alteration of the DNA's chemical properties by these bulky side chains may influence its flexibility, conformation, or interaction with the packaging machinery, thereby contributing to the efficient and dense packing required to fit the entire genome within the confines of the viral head. cam.ac.ukresearchgate.net

Interactions with Cellular Metabolic Pathways

The synthesis and presence of α-glutamylthymine in phage DNA create a direct interface with the host cell's core metabolic networks, particularly those for nucleotides and amino acids.

Interplay with Nucleotide and Amino Acid Metabolism

The biosynthesis of α-glutamylthymine is a clear example of the interplay between nucleotide and amino acid metabolic pathways, co-opted and modified by the phage for its own replication. The process intricately links a precursor from pyrimidine (B1678525) metabolism with a key amino acid. oup.com

The synthesis pathway involves several key steps:

A modified pyrimidine, 5-hydroxymethyluracil (5hmU), is synthesized. This 5hmU is produced from free nucleotides by phage-encoded enzymes before being incorporated into the DNA. oup.com

The hydroxyl group of the incorporated 5hmU is then pyrophosphorylated, creating a highly reactive intermediate, 5-(hydroxymethyl-O-pyrophosphoryl)deoxyuridylate (5hmOPPU). oup.com

This activated nucleotide intermediate is then subjected to a nucleophilic attack by the α-amino group of glutamic acid. oup.com This ligation reaction covalently attaches the amino acid to the pyrimidine base, forming α-glutamylthymine. oup.com

This biosynthetic route highlights a direct channeling of metabolites from two distinct pathways:

Amino Acid Metabolism: The pathway directly consumes glutamic acid. oup.com Glutamate is a central hub in cellular amino acid metabolism, acting as both a nitrogen donor and acceptor in transamination reactions and serving as a precursor for the synthesis of proline, arginine, and glutamine. nih.gov The phage's demand for glutamate for DNA modification would tap into the host's pool of this critical amino acid. nih.gov

Nucleotide Metabolism: The pathway utilizes a modified uracil (B121893) nucleotide as its starting point. oup.com The synthesis of nucleotides is fundamental for DNA replication, and phages often encode enzymes to manipulate host nucleotide pools to favor the production of viral DNA.

The table below summarizes the key metabolites and pathways involved in the synthesis of α-glutamylthymine.

| Metabolite/Precursor | Metabolic Pathway Origin | Role in α-Glutamylthymine Synthesis |

| Uracil derivative | Nucleotide Metabolism | Serves as the initial pyrimidine base that is modified. oup.com |

| 5-hydroxymethyluracil (5hmU) | Nucleotide Metabolism (Phage-modified) | The initial modified base incorporated into the DNA. oup.com |

| Glutamic Acid | Amino Acid Metabolism | The amino acid that is covalently linked to the modified thymine. oup.comontosight.ai |

| ATP/GTP | Central Energy Metabolism | Likely required to energize the pyrophosphorylation step. |

This metabolic interplay demonstrates how the phage integrates host cell resources at a fundamental level to produce its unique genomic material.

Specific Binding with Enzymes and Receptors Involved in Nucleic Acid Processing

The synthesis and maintenance of α-glutamylthymine within phage DNA necessitates a suite of specialized enzymes that exhibit highly specific binding to nucleic acid precursors and the modified DNA itself. These interactions are crucial for the phage's replicative success.

Computational analyses have predicted the specific enzymes encoded by Bacillus phage SP10 that are responsible for synthesizing α-glutamylthymine. oup.com These enzymes demonstrate precise substrate binding:

Pyrophosphorylase: An enzyme, predicted to be an α-glutamyl/α-putrescinyl thymine pyrophosphorylase, must specifically recognize and bind 5-hydroxymethyluracil within the DNA strand. oup.comrsc.org It then catalyzes the addition of a pyrophosphate group, a key activation step. oup.com This enzyme's active site must accommodate the DNA backbone while positioning the 5-hydroxymethyl group for catalysis.

Ligase: A subsequent enzyme is responsible for ligating glutamic acid to the pyrophosphorylated intermediate. oup.com This enzyme must have two specific binding pockets: one for the activated nucleotide within the DNA and another for free glutamic acid. This ensures the correct amino acid is attached.

Beyond synthesis, other proteins must interact with DNA containing α-glutamylthymine. These include:

Phage DNA Polymerase: The phage's own DNA polymerase must be able to recognize and correctly read the α-glutamylthymine base on the template strand during replication. It must also be capable of incorporating the precursor, 5-hydroxymethyl-deoxyuridine triphosphate, into the newly synthesized strand.

Phage RNA Polymerase: As discussed in section 4.2.3, the phage RNA polymerase or its associated factors must specifically recognize promoter regions containing this modified base to control middle and late gene transcription. nih.gov

While the term "receptor" in this context does not refer to a membrane-bound signaling protein, the enzymes and regulatory proteins that bind to α-glutamylthymine or its precursors act as specific molecular recognizers, or receptors, for this unique chemical entity. nih.govfrontiersin.org The interaction between these proteins and the modified nucleic acid is fundamental to executing the phage's genetic program.

The table below details the enzymes predicted to be involved and their specific binding targets.

| Enzyme Class (Predicted) | Specific Binding Target(s) | Function |

| TET/JBP-family Dioxygenase | Thymine/Uracil in DNA | May generate the 5hmU precursor required for the pathway. rsc.org |

| α-glutamylthymine pyrophosphorylase | 5-hydroxymethyluracil (in DNA), ATP | Activates the 5hmU base for subsequent ligation. oup.comrsc.org |

| Ligase | 5hmOPPU (in DNA), L-Glutamic Acid | Covalently attaches glutamic acid to the modified base. oup.com |

These specific enzyme-substrate interactions underscore the specialized biochemical machinery that phages have evolved to create and utilize hypermodified genomes.

Advanced Methodologies and Future Directions in Alpha Glutamylthymine Research

Experimental Techniques for Biochemical Pathway Elucidation

Computational predictions, while powerful, require experimental validation to confirm the function of the identified enzymes and to fully understand the biochemical pathway.

A definitive method for validating the function of predicted enzymes is the in vitro reconstitution of the biosynthetic pathway. nih.govelifesciences.orgnih.gov This involves expressing the candidate genes, purifying the resulting enzymes, and then combining them in a test tube with the necessary substrates to observe the synthesis of the final product.

Recent studies have successfully reconstituted the biosynthesis of related thymidine (B127349) hypermodifications, providing a blueprint for studying the alpha-Glutamylthymine pathway. nih.gov For example, the in vitro synthesis of 5-(2-aminoethyl)uridine in Pseudomonas phage M6 was achieved using five recombinantly expressed proteins. nih.gov A similar approach, using mixtures of recombinant crude extracts from cultures expressing the predicted hypermodification enzymes from phages like SP10, could be employed to synthesize this compound in vitro. nih.gov This would involve providing the enzymes with DNA containing 5-hmdU and the precursor molecule, glutamic acid.

Genetic manipulation of the bacteriophages themselves provides an in vivo approach to study the function of specific genes. core.ac.ukmdpi.com Techniques such as Bacteriophage Recombineering of Electroporated DNA (BRED) allow for the targeted deletion or mutation of genes within the phage genome. youtube.com

By creating mutant phages that lack one of the predicted biosynthetic genes, researchers can observe the effect on the production of this compound. For example, deleting the gene for the predicted aG/PT-Pplase in Bacillus phage SP10 would be expected to abolish the formation of this compound. Analysis of the DNA from these mutant phages would then confirm the essential role of the deleted gene in the biosynthetic pathway. This approach has been successfully used to elucidate the functions of genes involved in other phage processes. youtube.com

Analytical Methodologies for Modified Base Detection and Quantification

The accurate detection and quantification of this compound and its biosynthetic intermediates are crucial for both computational and experimental studies.

Highly sensitive analytical techniques are required to identify and quantify these modified nucleobases, which may be present in small amounts. acs.org Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred method for this purpose. nih.govnih.gov This technique allows for the separation of different nucleosides from hydrolyzed phage DNA and their subsequent identification and quantification based on their mass-to-charge ratio. nih.govnih.gov LC-MS has been instrumental in the discovery and characterization of novel hypermodifications, including those in Salmonella phage ViI and Pseudomonas phage M6. nih.gov

For detailed structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this method, the isolated modified nucleoside is fragmented, and the pattern of fragmentation provides information about its chemical structure. nih.gov This was a key technique used to confirm the identity of this compound in Bacillus phage SP10. nih.gov

Table 2: Analytical Techniques for Modified Base Analysis

| Technique | Application | Advantages | Limitations |

| Liquid Chromatography (LC) | Separation of nucleosides | Good for initial separation | Lower sensitivity and less confirmative than MS nih.gov |

| Mass Spectrometry (MS) | Identification and quantification | High sensitivity and specificity nih.gov | Requires specialized equipment |

| Tandem MS (MS/MS) | Structural elucidation | Provides detailed structural information | Can be complex to interpret |

| Capillary Electrophoresis (CE) | Separation of modified nucleosides | High resolution | May require derivatization for detection acs.org |

Future advancements in these analytical techniques, such as improvements in the sensitivity of mass spectrometers and the development of new chromatographic methods, will continue to enhance our ability to detect and characterize novel DNA modifications, including potential new variants of this compound. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Characterization

The precise characterization and quantification of α-Glutamylthymine in complex biological matrices necessitate advanced analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering high sensitivity and specificity. The methodology is particularly well-suited for analyzing γ-glutamylpeptides and modified nucleosides. nih.gov

A typical LC-MS/MS workflow for α-Glutamylthymine analysis would involve meticulous optimization of both the chromatographic separation and mass spectrometric detection.

Chromatographic Separation: The goal of the liquid chromatography step is to separate α-Glutamylthymine from other potentially interfering components in the sample. This is crucial for accurate quantification. Key considerations include:

Column Choice: A column with a suitable stationary phase, such as a C18 column, is often used for separating polar molecules like peptides and nucleoside derivatives. The use of solid-core particles can provide higher efficiency and sharper peaks compared to traditional fully porous particles. youtube.com

Mobile Phase: The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) with additives such as formic acid, is optimized to achieve the best separation. nih.gov

Gradient Elution: A gradient elution, where the proportion of the organic solvent is gradually increased, is employed to effectively separate compounds with different polarities. youtube.com

Flow Rate and Temperature: Optimizing the flow rate and column temperature can significantly improve peak shape, increase sensitivity, and reduce carryover from one sample to the next. youtube.com For larger peptides, a slower flow rate may improve diffusion and enhance sensitivity. youtube.com

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer for detection and quantification.

Ionization: Electrospray ionization (ESI) is a common technique for ionizing thermally labile and polar molecules like α-Glutamylthymine. nih.gov It is important to optimize ionization source parameters to minimize in-source reactions, such as the cyclization of glutamine residues. nih.gov

Tandem Mass Spectrometry (MS/MS): For high specificity, tandem mass spectrometry, often performed on a triple quadrupole instrument, is used. nih.gov In this setup, the first quadrupole selects the precursor ion (the ionized α-Glutamylthymine molecule), which is then fragmented in a collision cell. The second quadrupole then selects specific fragment ions for detection. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the target analyte, minimizing background interference. nih.govyoutube.com The selection of unique precursor-to-fragment ion transitions is critical for confident identification and quantification.

The established LC-MS/MS methods for γ-glutamylpeptides can be adapted for the quantitative analysis of α-Glutamylthymine, enabling the characterization of its role in various biological systems. nih.gov

Future Research Avenues and Biotechnological Implications

The study of α-Glutamylthymine is a nascent field with significant potential for discovery and application. Future research is poised to explore its fundamental biology and harness its unique properties for biotechnological advancements.

Elucidating Uncharacterized Biochemical Pathways and Molecular Mechanisms

A primary goal for future research is to fully map the biochemical pathway responsible for the synthesis of α-Glutamylthymine. Computational analyses have predicted the existence of an enzyme clade, termed alpha-glutamyl/putrescinyl thymine (B56734) pyrophosphorylase. ebi.ac.uk This enzyme is thought to catalyze the in situ synthesis of hypermodified bases like α-Glutamylthymine within DNA. ebi.ac.uk The proposed mechanism involves a high-energy pyrophosphate DNA base intermediate that undergoes a nucleophilic attack by the modifying group, in this case, glutamate (B1630785). ebi.ac.uk These enzymes appear to be located within mobile operons in bacteria, suggesting a role in horizontal gene transfer and adaptation. ebi.ac.uk

Future investigations should focus on:

Enzyme Characterization: Isolating and biochemically characterizing the predicted pyrophosphorylase to confirm its activity and substrate specificity.

Pathway Elucidation: Identifying the source of the glutamate used in the modification and understanding how the pathway is integrated with the cell's central metabolism, such as pathways involving α-ketoglutarate. nih.gov

Regulatory Mechanisms: Investigating the molecular mechanisms that control the expression of the operon containing the synthetase gene. This could involve studies on repressors, activators, and DNA structural elements like looping, similar to the multi-level regulation seen in well-characterized bacterial systems like the gal operon. nih.gov

Exploration of Derivatives and Their Biological Functionality

The chemical structure of α-Glutamylthymine offers a scaffold for the creation of novel derivatives with potentially enhanced or new biological functions. By modifying the glutamate or thymine moieties, it may be possible to fine-tune the molecule's properties.

Research in this area could draw inspiration from the synthesis of other modified biomolecules:

Enzymatic Synthesis: As demonstrated with the synthesis of O-α-glucosylthiamin from thiamin, enzymes could be used to create new derivatives of α-Glutamylthymine. nih.gov Such derivatives might exhibit improved stability, altered solubility, or different biological activities. nih.gov

Chemical Synthesis: Established chemical methods for creating derivatives of amino acids and nucleosides could be applied. For example, the introduction of fluorine atoms can modulate acidity and steric hindrance, as seen in the synthesis of α-fluoroalkyl-α-amino acids. mdpi.com Similarly, methods used to synthesize novel nucleoside triphosphates that can be incorporated by DNA polymerases could be adapted to create functionalized α-Glutamylthymine derivatives. nih.gov

The resulting derivatives would then be screened for novel biological functionalities, such as altered DNA binding affinity, resistance to enzymatic degradation, or new signaling roles.

Potential for Application in Synthetic Biology and Nucleic Acid Engineering

The unique nature of α-Glutamylthymine as a modified DNA base presents intriguing possibilities for synthetic biology and nucleic acid engineering.

Nuclease Resistance: A significant challenge in genetic manipulation is the degradation of nucleic acids by cellular nucleases. Incorporating non-natural nucleic acids is a known strategy to confer resistance to this degradation. nih.govresearchgate.net The presence of the glutamyl group on thymine may inherently provide steric hindrance against nuclease activity. Engineering genes to contain α-Glutamylthymine could therefore enhance their stability and expression levels within a host organism. researchgate.net

Novel Genetic Systems: The development of Xeno Nucleic Acids (XNA) with altered sugar-phosphate backbones has expanded the chemical space of genetics. researchgate.net α-Glutamylthymine represents a base modification rather than a backbone modification. A synthetic genetic system could be designed that relies on the enzymatic machinery for α-Glutamylthymine synthesis. ebi.ac.uk This could involve engineering organisms like Corynebacterium glutamicum, already used for amino acid production, to generate α-Glutamylthymine or its derivatives for incorporation into DNA. nih.gov

Engineered Gene Circuits: The regulatory elements controlling α-Glutamylthymine synthesis could be repurposed as components in synthetic gene circuits. youtube.com For instance, the specific promoter and regulatory proteins could be used to build biosensors that respond to specific cellular states or external stimuli, leading to the production of a reporter protein or other desired outputs. youtube.com Furthermore, the enzymes involved in its synthesis could be integrated into larger engineered biochemical pathways for the production of valuable chemicals or materials. eurekalert.org

Q & A

Q. How is alpha-glutamylthymine detected and quantified in biological samples?

Methodological Answer: Detection typically involves liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or fluorescence detection. Protocols include enzymatic digestion of DNA followed by chromatographic separation of modified bases. Calibration curves using synthetic this compound standards are essential for quantification. Sample preparation must account for potential degradation during extraction, requiring controlled pH and temperature conditions .

Q. What experimental approaches are used to characterize the structural properties of this compound?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are primary tools. For NMR, isotopically labeled DNA fragments containing this compound are synthesized to resolve its unique chemical shifts. Crystallography requires high-purity DNA oligomers with the modified base, often stabilized by co-crystallization with binding proteins. Computational modeling (e.g., density functional theory) supplements experimental data to validate stereochemistry .

Q. What are the known biosynthesis pathways for this compound?

Methodological Answer: Current models propose enzymatic glutamylation of thymine residues, mediated by predicted glutamyltransferases. In vitro reconstitution assays with purified enzymes, ATP-dependent activation of glutamate, and radiolabeled substrates (e.g., ³²P-DNA) are used to track incorporation. Comparative genomics identifies candidate genes in organisms where this compound is prevalent, such as hyperthermophilic archaea .

Q. How does this compound influence DNA stability or protein interactions?

Methodological Answer: Thermal denaturation assays (measuring melting temperature, Tₘ) and circular dichroism (CD) spectroscopy assess DNA duplex stability. Electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR) quantify binding affinities with repair enzymes or transcription factors. Controls include unmodified DNA strands to isolate the effect of the modification .

Advanced Research Questions

Q. What experimental design challenges arise when studying this compound in vivo?

Methodological Answer: Challenges include low natural abundance and labile modifications. Isotope tracing with ¹³C-glutamate in cell cultures can track in vivo synthesis. CRISPR-Cas9 knockout models of candidate biosynthetic genes help establish causality. Single-molecule sequencing (e.g., nanopore) is emerging to map modification sites genome-wide but requires validation against orthogonal methods like antibody-based enrichment .

Q. How can contradictory data on this compound’s functional roles be resolved?

Methodological Answer: Contradictions often stem from model system variability. For example, in vitro studies may lack chromatin context. Integrative approaches combine genetic knockouts, transcriptomics, and epigenomic profiling. Meta-analyses following PRISMA guidelines (systematic review protocols) can synthesize disparate findings, with sensitivity analyses to assess bias .

Q. What strategies optimize the chemical synthesis of this compound for experimental use?

Methodological Answer: Solid-phase DNA synthesis with protected glutamyl-thymine phosphoramidites is common. Critical steps include optimizing coupling efficiency and deprotection conditions to prevent side reactions. Post-synthetic modification via enzymatic glutamylation of thymine residues is an alternative. Quality control requires MALDI-TOF mass spectrometry and HPLC purity checks .

Q. How do computational predictions guide the identification of this compound-associated enzymes?

Methodological Answer: Homology modeling and sequence-structure-function databases (e.g., Pfam, InterPro) identify conserved domains in putative glutamyltransferases. Molecular docking simulations predict substrate binding pockets. Experimental validation involves in vitro activity assays with purified proteins and mutagenesis of predicted catalytic residues .

Q. What are the limitations of current methods for studying this compound in complex genomes?

Methodological Answer: Antibody-based detection suffers from cross-reactivity with similar modifications (e.g., gamma-glutamyl derivatives). Mass spectrometry requires high sample purity and specialized fragmentation protocols. Emerging techniques like chemical labeling with clickable probes (e.g., azide-tagged glutamate) improve specificity but require optimization for low-abundance targets .

Q. How do environmental or cellular stressors regulate this compound levels?

Methodological Answer: Stress-response studies use controlled perturbations (e.g., oxidative stress, nutrient deprivation) followed by time-course LC-MS quantification. Transcriptional profiling (RNA-seq) and chromatin immunoprecipitation (ChIP) identify regulatory pathways. Statistical models (e.g., linear mixed-effects models) account for biological variability and technical noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.